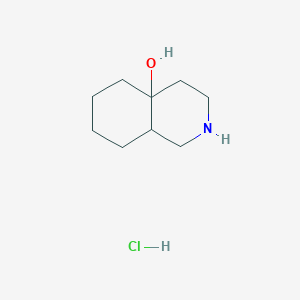

Decahydroisoquinolin-4a-ol hydrochloride

Descripción general

Descripción

Decahydroisoquinolin-4a-ol hydrochloride, also known as DHQ, is a synthetic compound used in scientific experiments. It has the IUPAC name (4aS,8aS)-octahydro-4a (2H)-isoquinolinol hydrochloride . The CAS Number is 81562-78-9 .

Molecular Structure Analysis

The molecular formula of this compound is C9H18ClNO. The InChI code is 1S/C9H17NO.ClH/c11-9-4-2-1-3-8 (9)7-10-6-5-9;/h8,10-11H,1-7H2;1H/t8-,9-;/m0./s1 .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 191.7 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Pharmacological Activities of Isoquinoline Derivatives

Isoquinoline derivatives, including those similar to "Decahydroisoquinolin-4a-ol hydrochloride," have been extensively studied for their diverse pharmacological activities. These compounds have shown significant promise in medicinal chemistry due to their biological activities and potential therapeutic applications. For instance, isoquinoline alkaloids and their N-oxides isolated from different plant species exhibit antimicrobial, antibacterial, antitumor, and other activities, highlighting their importance as a source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015). Additionally, the structural modification of isoquinolines, such as 8-hydroxyquinoline derivatives, has been explored to develop more potent drug molecules for various diseases including cancer, HIV, and neurodegenerative disorders, leveraging their metal chelation properties (Gupta, Luxami, & Paul, 2021).

Antioxidant and Anticancer Properties

Isoquinoline derivatives also show significant antioxidant and anticancer properties. The study of antioxidants and their implications in various fields, including the use of chemical methods together with electrochemical methods, has resulted in the clarification of the operating mechanisms and kinetics of processes involving several antioxidants, suggesting potential applications in treating complex samples with high antioxidant activity (Munteanu & Apetrei, 2021).

Environmental and Therapeutic Applications

Research on isoquinoline derivatives extends to environmental applications, including the enzymatic approach for the remediation/degradation of various organic pollutants. Enzymes, in the presence of certain redox mediators, have been used to enhance the efficiency of degradation of recalcitrant compounds, which points toward the environmental and therapeutic relevance of these compounds (Husain & Husain, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c11-9-4-2-1-3-8(9)7-10-6-5-9;/h8,10-11H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFAFIHBCMTKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNCC2C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

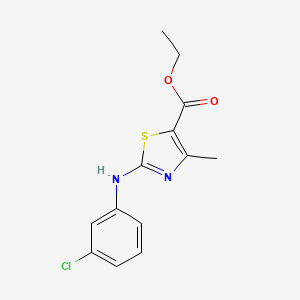

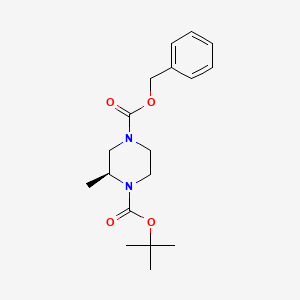

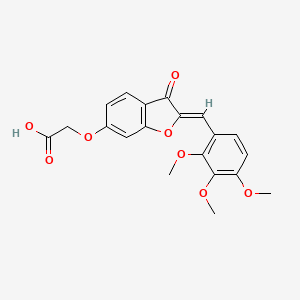

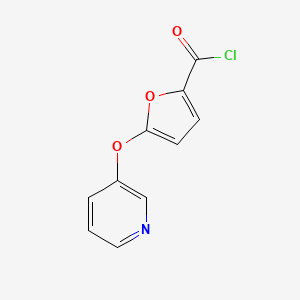

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

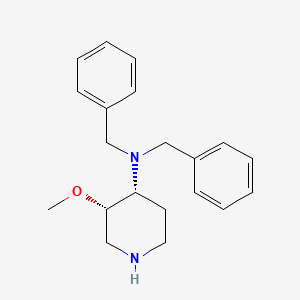

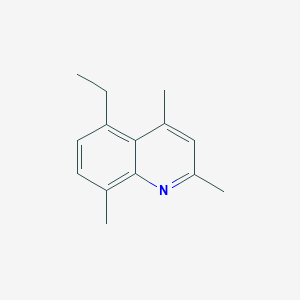

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)

![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3158679.png)